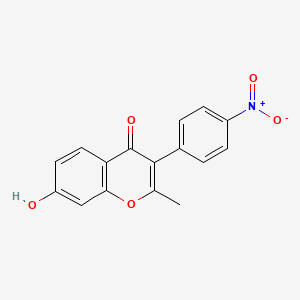

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one

Description

7-Hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a hydroxyl group at position 7, a methyl group at position 2, and a 4-nitrophenyl substituent at position 2. Its molecular formula is C₁₆H₁₁NO₆, with a molecular weight of 313.27 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-methyl-3-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJXULXQOZKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 7-hydroxy-4-chromanone with 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions.

Major Products Formed

Oxidation: Formation of 7-oxo-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one.

Reduction: Formation of 7-hydroxy-2-methyl-3-(4-aminophenyl)-4H-chromen-4-one.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Antioxidant Activity

Research indicates that 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential as an anti-inflammatory agent. This property may be useful in developing treatments for inflammatory diseases .

Anticancer Potential

The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to modify its structure for specific applications.

Development of New Materials

This compound is also explored in materials science for the development of new polymers and coatings due to its unique chromone structure, which imparts desirable mechanical and thermal properties .

Chromatographic Techniques

This compound is utilized in analytical chemistry for developing chromatographic methods to separate and analyze complex mixtures . Its distinct spectral properties facilitate its detection in various analytical techniques.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity | Demonstrated significant free radical scavenging ability, suggesting protective effects against oxidative stress-related diseases. | |

| Study 2 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokine production in vitro, indicating potential therapeutic uses in inflammatory conditions. |

| Study 3 | Anticancer Properties | Induced apoptosis in various cancer cell lines; further research needed to elucidate mechanisms of action. |

Mechanism of Action

The mechanism of action of 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenones

Chromenones (4H-chromen-4-one derivatives) exhibit diverse bioactivities modulated by substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- For example, 2-(4-nitrophenyl)-4H-chromen-4-one analogs exhibit competitive inhibition of cathepsin L via interactions with Trp-26 and His-163 residues . In contrast, 5,6,7-trihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one shows antifungal activity, suggesting nitro groups may enhance microbial membrane disruption .

- Hydroxyl vs. Methoxy Groups: Daidzein (7-OH, 4-OHPh) and its methoxylated analogs (e.g., 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) demonstrate that hydroxylation improves antioxidant capacity, while methoxy groups increase lipophilicity and metabolic stability .

- Fluorine Substitution: 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one exhibits enhanced antimicrobial activity compared to non-halogenated analogs, likely due to fluorine’s electronegativity and membrane permeability effects .

Physicochemical Properties

- Solubility: The target compound’s nitro group reduces water solubility compared to hydroxyl-rich analogs like quercetin. However, its methyl group (position 2) may mitigate hydrophobicity slightly .

Biological Activity

7-Hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, also known as 7-hydroxy-4H-chromen-4-one, is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the current understanding of its biological activity based on recent research findings.

- Chemical Formula: C16H11NO4

- CAS Number: 166096-48-6

- Molecular Weight: 281.26 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain analogues showed high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis revealed that modifications in the nitrophenyl group enhanced antimicrobial efficacy.

| Compound | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, a series of derivatives were tested against human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, HeLa) using the MTT assay. One notable derivative exhibited an IC50 value of 2.63 ± 0.17 µM against AGS cells, indicating potent cytotoxicity . Flow cytometry studies revealed that this compound induces apoptosis and cell cycle arrest in the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | 2.63 ± 0.17 | Apoptosis induction, G2/M arrest |

| HCT-116 | 5.12 ± 0.25 | Cell cycle disruption |

| HeLa | 3.45 ± 0.30 | Induction of apoptosis |

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of this compound, particularly in models of Alzheimer's disease. It has shown inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 3 μM, indicating potential for cognitive enhancement . Furthermore, it was found to inhibit β-amyloid aggregation, a key factor in Alzheimer's pathology.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives linked to triazoles and evaluated their biological activity. The results indicated that compounds with modifications at the phenyl group exhibited enhanced anticancer properties compared to their parent compounds .

- Neuroprotective Mechanism : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels .

- Structure-Activity Relationship : Modifications in the nitrophenyl moiety were found to significantly influence both antimicrobial and anticancer activities, suggesting a critical role for this group in enhancing biological efficacy .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A general protocol involves:

- Step 1 : Condensation of substituted phenols with β-keto esters or nitriles under acidic or basic conditions to form the chromen-4-one core.

- Step 2 : Functionalization at position 3 using electrophilic aromatic substitution (e.g., nitrophenyl group introduction via Friedel-Crafts alkylation) .

- Optimization : Solvent choice (DMF or ethanol), temperature (60–80°C), and catalysts (K₂CO₃ or NaOH) significantly impact yield. For example, K₂CO₃ in DMF at 80°C improves nitro group stability during substitution .

Q. What spectroscopic methods are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.5–8.3 ppm. The 7-hydroxy group shows a downfield singlet (~δ 10–12 ppm) due to hydrogen bonding. The methyl group at position 2 resonates as a singlet near δ 2.5 ppm .

- FTIR : Strong absorption bands at 1640–1680 cm⁻¹ (C=O stretch), 1520–1560 cm⁻¹ (NO₂ asymmetric stretch), and 3400–3600 cm⁻¹ (O–H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 313.27 (calculated for C₁₆H₁₁NO₆) with fragmentation patterns indicating loss of NO₂ (46 amu) and CO (28 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

Discrepancies often arise due to:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use DMSO as a co-solvent (≤0.1% v/v) to enhance bioavailability.

- Metabolic Stability : Check for degradation products using HPLC-MS. For example, nitro group reduction to amine under reducing conditions can alter activity .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of nitro-substituted chromenones?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antibacterial activity). The nitro group’s electron-withdrawing nature enhances π-stacking with aromatic residues .

- QSAR Modeling : Correlate Hammett σ values (for substituents) with IC₅₀ data. The 4-nitrophenyl group’s σₚ⁺ (+1.27) predicts enhanced electrophilicity and binding affinity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The LUMO of this compound is localized on the nitro group, suggesting nucleophilic attack sites .

Q. How can researchers design derivatives to improve photostability while retaining pharmacological activity?

- Substituent Engineering : Replace the nitro group with electron-deficient heterocycles (e.g., pyridyl) to maintain electronic effects without UV sensitivity.

- Protective Groups : Acetylate the 7-hydroxy group to reduce oxidative degradation. Deprotection post-synthesis restores activity .

- Formulation : Encapsulate in cyclodextrins or liposomes to shield from light while enhancing solubility .

Methodological Notes

- Data Validation : Cross-verify NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and normalize activity to cell viability (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.